4-Dodecylbenzenesulfonic acid
Overview
Description
4-Dodecylbenzenesulfonic acid is a significant compound in the field of industrial chemistry. It is an anionic surfactant, which means it has a hydrophilic (water-attracting) sulfonate head-group and a hydrophobic (water-repelling) alkylbenzene tail-group. This structure allows it to reduce the surface tension of liquids, making it an effective cleaning agent. It is widely used in the production of detergents, emulsifiers, wetting agents, and dispersants .
Mechanism of Action
Target of Action
4-Dodecylbenzenesulfonic acid (DBSA) is an alkyl sulfonate . As a surfactant, its primary targets are the interfaces between different phases in a system . It interacts with these interfaces to lower the surface tension, facilitating the emulsification, dispersion, and solubilization of hydrophobic compounds in aqueous solutions .
Mode of Action
DBSA acts by forming a thin film at the liquid interface, which improves the wettability and emulsifiability of the liquid . This interaction results in the dispersion of hydrophobic compounds in aqueous solutions, enhancing the solubility of these compounds .
Biochemical Pathways
It is known that dbsa participates in the preparation of polymers along with polystyrene-block-poly(4-vinylpyridine) and a comb-coil a-block-(b-graft-c) type of copolymer . This suggests that DBSA may influence polymerization processes.
Pharmacokinetics
Due to its surfactant properties, it is expected to have good water solubility , which could potentially impact its bioavailability
Result of Action
The primary result of DBSA’s action is the enhanced solubility of hydrophobic compounds in aqueous solutions . This property makes it useful in various applications, including the preparation of detergents and cleaners , and the synthesis of certain types of polymers .
Action Environment
The action of DBSA can be influenced by environmental factors. For instance, when diluted with water, DBSA generates heat , which could potentially affect its efficacy and stability Furthermore, its effectiveness as a surfactant may be influenced by the pH and temperature of the solution it is in.
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring
Cellular Effects
It has been found that the co-cultured Lactobacillus strains significantly increased extracellular metabolites 4-chlorobenzaldehyde, psoromic acid, and 2-dodecylbenzenesulfonic acid .
Molecular Mechanism
As a surfactant, the mechanism of action of 4-Dodecylbenzenesulfonic acid involves lowering the surface tension between different phases, facilitating emulsification, dispersion
Temporal Effects in Laboratory Settings
It has been found that the increase of this compound concentration can drive the occurrence of a micelle-to-vesicle transition .
Metabolic Pathways
It has been found that the co-cultured Lactobacillus strains significantly increased extracellular metabolites 4-chlorobenzaldehyde, psoromic acid, and 2-dodecylbenzenesulfonic acid .
Transport and Distribution
This compound has low vapor pressure indicating significant amounts of this compound are unlikely to be present in the atmosphere for photodegradation .
Preparation Methods
The synthesis of 4-Dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. This process is performed under controlled temperatures to yield a complex mixture of linear alkyl benzene sulfonates . The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product. Industrial production often employs continuous reactors, such as falling film reactors, to carry out the sulfonation reaction efficiently .
Chemical Reactions Analysis
4-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfinate or thiol derivatives.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Dodecylbenzenesulfonic acid has a wide range of applications in scientific research:
Medicine: Its surfactant properties make it useful in drug delivery systems and as a component in pharmaceutical formulations.
Comparison with Similar Compounds
4-Dodecylbenzenesulfonic acid belongs to the class of alkylbenzene sulfonates, which are widely used as surfactants. Similar compounds include:
Sodium dodecylbenzenesulfonate: Another widely used surfactant with similar properties but different solubility and application profiles.
Linear alkylbenzene sulfonates (LAS): These are more biodegradable compared to branched alkylbenzene sulfonates and are commonly used in household detergents.
Branched alkylbenzene sulfonates (BAS): These have superior tolerance to hard water but are less biodegradable, making them less environmentally friendly.
This compound is unique due to its specific alkyl chain length and branching, which can be customized to suit various industrial needs, optimizing performance in different environments .
Properties
IUPAC Name |
4-dodecylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXICGTUELOLSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8050443 | |
Record name | 4-Dodecylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-65-3 | |
Record name | 4-Dodecylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Dodecylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dodecylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-dodecylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-DODECYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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